LogP & Lipophilicity: Difluoro vs. Trifluoromethyl Analogs
The 2,2-difluorocyclopropyl substitution confers a distinct lipophilicity profile compared to trifluoromethylcyclopropyl analogs. 4-(2,2-Difluorocyclopropyl)benzoic acid exhibits a calculated LogP of 1.55 , while the closest comparable trifluoromethylcyclopropyl analog (3-(2-(trifluoromethyl)cyclopropyl)benzoic acid) demonstrates a computed XLogP3 of 2.9 [1]. This ΔLogP of approximately 1.35 units indicates that the difluoro analog is substantially less lipophilic than the trifluoromethyl variant, which has direct implications for aqueous solubility and membrane permeability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (calculated LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.55 |
| Comparator Or Baseline | 3-(2-(trifluoromethyl)cyclopropyl)benzoic acid: XLogP3 = 2.9 |
| Quantified Difference | ΔLogP ≈ 1.35 (target less lipophilic) |
| Conditions | Calculated values; no experimental LogP data available for either compound |
Why This Matters
Lower LogP values correlate with improved aqueous solubility and reduced non-specific protein binding, making 4-(2,2-difluorocyclopropyl)benzoic acid the preferred choice when polar physicochemical space is required for lead optimization.
- [1] PubChem. 3-(2-(Trifluoromethyl)cyclopropyl)benzoic acid (CID 11195029), Computed Descriptors. National Center for Biotechnology Information. View Source
